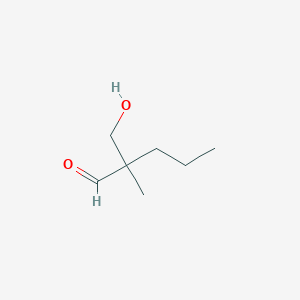
(Indan-5-yloxy)-acetic acid
Overview
Description
“(Indan-5-yloxy)-acetic acid” is a chemical compound with the molecular formula C11H12O3 . It has an average mass of 192.211 Da and a monoisotopic mass of 192.078644 Da . It is offered for experimental or research use .
Molecular Structure Analysis
The molecular structure of “(Indan-5-yloxy)-acetic acid” consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“(Indan-5-yloxy)-acetic acid” has a molecular weight of 192.211 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database .Scientific Research Applications
Synthesis and Potential Applications
Analgesic and Anti-inflammatory Properties : Indan derivatives, including 5,6-dichloroindan-1-carboxylic acid and 5,6-dichloroindan-1-acetic acid, have been synthesized as potential analgesic and anti-inflammatory agents. These compounds showed significant analgesic activity and anti-inflammatory potency comparable to positive controls like phenylbutazone and indomethacin (Pal et al., 2012).
Hypolipidemic Activity : Indan acetic acids, specifically dimethoxy substituted -methyl and -ethyl indan acetic acids, exhibited significant hypocholesterolemic activity in animal models. They showed comparable cholesterol-lowering effects to the standard drug clofibrate (Adak & Gupta, 2006).
Peptide Synthesis : N-acylation of amino acids by indan-1-one derivatives, including 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid, resulted in new dipeptide indan-1-one derivatives. This indicates a potential application in peptide synthesis and modifications (Shilin et al., 2019).
Structural and Vibrational Analysis : The (5,7-dichloro-quinolin-8-yloxy) acetic acid, a derivative, was studied for its structure and vibrational properties using spectroscopies and theoretical models. Such studies are essential for understanding the physical and chemical properties of these compounds (Romano et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as indoleacetic acid have been found to interact with proteins like group iie secretory phospholipase a2, s-phase kinase-associated protein 1, and kynurenine–oxoglutarate transaminase 1 . These proteins play crucial roles in various biological processes, including inflammation, cell cycle regulation, and amino acid metabolism .
Mode of Action
Based on its structural similarity to indoleacetic acid, it may interact with its targets in a similar manner, leading to changes in the activity of these proteins .
Biochemical Pathways
Compounds with similar structures, such as indoleacetic acid, are known to be involved in the tryptophan metabolism pathway . This pathway is crucial for the synthesis of several important biomolecules, including serotonin and melatonin .
Pharmacokinetics
The compound’s molecular weight (192211) and formula (C11H12O3) suggest that it may have good bioavailability .
Result of Action
Based on its potential targets, it may influence processes such as inflammation, cell cycle regulation, and amino acid metabolism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPTBBOPNGSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172089 | |
| Record name | Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Indan-5-yloxy)-acetic acid | |
CAS RN |
1878-58-6 | |
| Record name | Acetic acid, (5-indanyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthetic strategy for producing dipeptide derivatives of (Indan-5-yloxy)-acetic acid?
A1: The research [] indicates that directly reacting the acetic carboxyl group of (Indan-5-yloxy)-acetic acid with the amino group of the desired α- or β-dipeptide is a more efficient method than traditional sequential peptide condensation. This direct interaction leads to higher yields of the target dipeptide indan-1-one derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





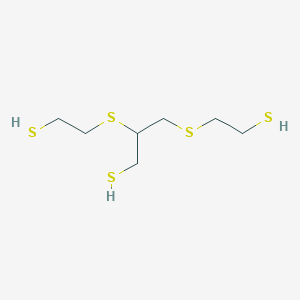

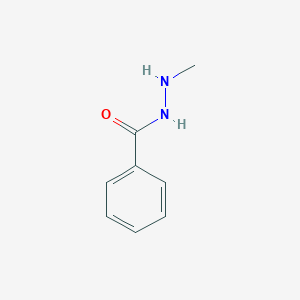

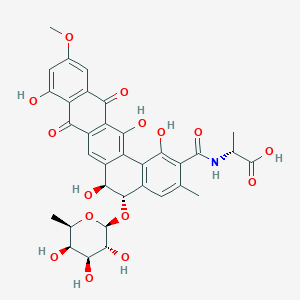


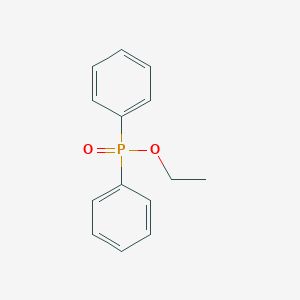
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)

